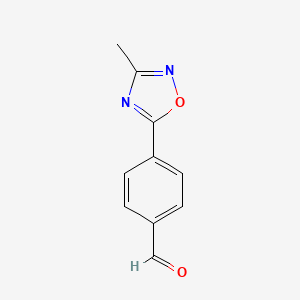

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, often starting with the formation of intermediates that are then further reacted to achieve the desired final product. For example, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime involved the use of piperonal and was characterized by various spectroscopic methods . Similarly, the synthesis of a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones was achieved by reacting (3-chloromethyl-4-hydroxyphenyl)ethanone with different alcohols . These examples suggest that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to ensure the formation of the correct ether and ketone functionalities.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone" has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) . These studies often reveal the presence of hydrogen bonding, π-π stacking interactions, and other non-covalent interactions that contribute to the stability and conformation of the molecules.

Chemical Reactions Analysis

The reactivity of such compounds is typically analyzed through studies of their electronic structure, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) analysis. These analyses can predict the reactive sites within a molecule, which are often associated with functional groups like carbonyl or ether groups . The presence of electronegative atoms or groups within the molecule can influence its reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the presence of hydrogen bonds can influence the boiling and melting points of the compounds . The electronic properties, such as bandgap energies and hyperpolarizability, are important for understanding the optical and electronic applications of these compounds . Additionally, molecular docking studies can provide insights into the potential biological activity of the compounds, such as their role as kinase inhibitors or their interaction with proteins like kinesin spindle protein (KSP) .

Scientific Research Applications

Anti-inflammatory Activity

Research conducted by Singh et al. (2020) demonstrated that derivatives similar to the chemical structure have been synthesized and evaluated for their anti-inflammatory properties. These compounds, upon testing in vivo on Wistar strain albino rats, showed promising anti-inflammatory effects. This suggests potential therapeutic applications of such compounds in treating inflammation-related disorders (Singh et al., 2020).

Antimicrobial Activity

Dave et al. (2013) synthesized derivatives of 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone and explored their antimicrobial efficacy. The synthesized compounds were tested against various bacterial species, indicating that certain derivatives possess significant antimicrobial activity. This research opens avenues for the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria (Dave et al., 2013).

Enzymatic Activity Modulation

Patel et al. (2011) and (2012) have conducted studies on the synthesis of compounds with structures closely related to "this compound," focusing on their impact on enzymatic activities. These studies suggest the potential of such compounds to influence the activity of enzymes involved in various biological processes, offering insights into the design of enzyme inhibitors or activators for therapeutic and industrial applications (Patel et al., 2011); (Patel et al., 2012).

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Mechanism of Action

Target of Action

The primary target of the compound 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer.

Mode of Action

The compound binds to the hinge region of the ATP binding site of EGFR kinase . This binding inhibits the kinase activity of EGFR, preventing autophosphorylation and downstream signaling. This results in the inhibition of cell proliferation and induction of cell death.

Biochemical Pathways

The inhibition of EGFR kinase by the compound affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation . The inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis, contributing to the compound’s potential anticancer effects.

Result of Action

The compound has shown potent in vitro antitumor activities against the human non-small lung tumor cell line A549 . This suggests that the compound’s action on EGFR kinase and its downstream pathways can result in significant molecular and cellular effects, including the inhibition of cell proliferation and induction of apoptosis.

properties

IUPAC Name |

1-[4-[3-(4-phenylmethoxyphenoxy)propoxy]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O4/c1-19(25)21-8-10-22(11-9-21)26-16-5-17-27-23-12-14-24(15-13-23)28-18-20-6-3-2-4-7-20/h2-4,6-15H,5,16-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGXSLZJTXHEAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594796 |

Source

|

| Record name | 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937602-11-4 |

Source

|

| Record name | 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)

![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)